羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboximidamide, also known as carboxamidine, is a functional group found in organic compounds . It is the imine derivative of amides and is frequently encountered in organic chemistry . The simplest amidine is formamidine .

Synthesis Analysis

A common route to primary amidines, such as carboximidamides, is the Pinner reaction . This involves the reaction of a nitrile with alcohol in the presence of acid to give an iminoether . The resulting compound is then treated with ammonia to complete the conversion to the amidine . Another method involves the amination of an imidoyl chloride .

Molecular Structure Analysis

Carboximidamides are derived from oxoacids of the form RnE(=O)OH, where R is a substituent . The -OH group is replaced by an -NH2 group and the =O group is replaced by =NR, giving amidines the general structure RnE(=NR)NR2 .

Chemical Reactions Analysis

The reaction mechanism of N-alkyloxypyridine-2- or -4-carboximidamide consists of two stages . In the first step, sodium 1-amino-1-(2-, 3- or -4-pyridyl)imineoxide is formed by the reaction of an appropriate N-hydroxypyridinecarboximidamide with a strong base .

Physical And Chemical Properties Analysis

The LC–MS/MS method was developed and validated to determine hydrophobic N-alkyloxy substituted amidines . The method was successfully applied to monitor and control the synthesis process .

科学研究应用

抗氧化剂和抗癌剂

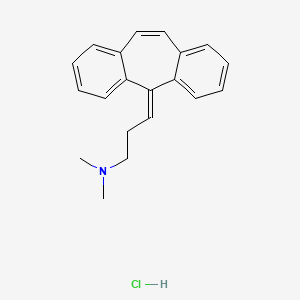

羧酰胺衍生物已被合成并评估其抗氧化和抗癌活性 {svg_1}. 例如,含有硫代半碳酰肼官能团的咔唑类分子以其多样的生物活性而闻名,已被用于通过抑制关键途径来增强治疗性抗癌效果 {svg_2}. 这些衍生物也表现出显着的抗氧化特性 {svg_3}.

抗菌剂

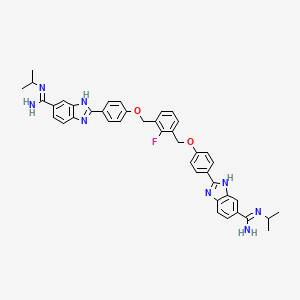

除了其抗氧化和抗癌特性外,一些羧酰胺衍生物还显示出显著的抗菌活性 {svg_4}. 例如,由咔唑和羧酰胺合成的化合物被发现对金黄色葡萄球菌和埃希氏大肠杆菌具有显著的抗菌活性,以及对白色念珠菌的抗真菌作用albicans {svg_5}.

PI3K/Akt/mTOR信号通路抑制剂

羧酰胺衍生物已被发现抑制PI3K/Akt/mTOR信号通路,该通路对肿瘤存活至关重要 {svg_6}. 通过靶向该通路,这些化合物可以诱导癌细胞凋亡并导致细胞周期阻滞 {svg_7}.

表观遗传调节剂

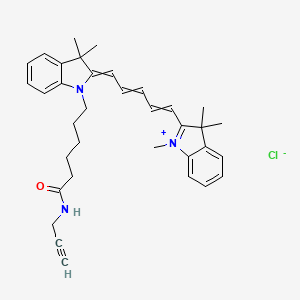

一种名为BPC(4-苄基哌啶-1-羧酰胺)的分子已被确定,它与表观遗传调节剂UHRF1蛋白的TTD沟相互作用 {svg_8}. 这种相互作用有利于UHRF1的开放构象,改变其功能 {svg_9}.

抗增殖剂

羧酰胺衍生物已被评估为靶向EGFR,BRAF和CDK2的抗增殖剂 {svg_10}. 这些化合物已针对各种人类癌细胞系进行测试,显示出令人鼓舞的结果 {svg_11}.

分子对接研究

已对羧酰胺衍生物针对EGFR,突变的BRAF和CDK2-TK进行了分子对接研究 {svg_12}. 这些研究为这些化合物与其靶蛋白的相互作用提供了宝贵的见解 {svg_13}.

作用机制

Target of Action

Carboximidamide compounds, such as piperine-carboximidamide hybrids, have been found to target key proteins involved in cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR) , B-Raf Proto-Oncogene (BRAF) , and Cyclin-Dependent Kinase 2 (CDK2) . These targets play crucial roles in regulating cell growth, differentiation, and survival.

Mode of Action

Carboximidamide compounds interact with their targets by inhibiting their activity. For instance, certain piperine-carboximidamide hybrids have been shown to inhibit EGFR, BRAF, and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by carboximidamide compounds are those regulated by EGFR, BRAF, and CDK2. These include the Mitogen-Activated Protein Kinase (MAPK) pathway , the Phosphoinositide 3-Kinase (PI3K)/Akt pathway , and the cell cycle regulation pathway . Disruption of these pathways can lead to decreased cell proliferation and increased cell death.

Pharmacokinetics

It is known that these compounds can interact with proteins such as egfr, braf, and cdk2, suggesting that they can be absorbed and distributed to cells where these proteins are present .

Result of Action

The molecular and cellular effects of carboximidamide compounds’ action include decreased cell proliferation and increased cell death. This is due to the inhibition of key proteins involved in cell growth and survival, such as EGFR, BRAF, and CDK2 .

安全和危害

未来方向

生化分析

Biochemical Properties

Carboximidamide is involved in several biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, carboximidamide-containing compounds have been found to exhibit antiproliferative activity, targeting EGFR, BRAF, and CDK2 .

Cellular Effects

Carboximidamide impacts various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, carboximidamide derivatives have been shown to inhibit cell proliferation and reduce the arginine asymmetric dimethylation level in leukemia cancer cells .

Molecular Mechanism

Carboximidamide exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, a carboximidamide derivative, K313, was found to be a nonclassic noncompetitive inhibitor to PRMT1 .

属性

IUPAC Name |

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVPJXUYFGWDGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H41FN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)